![molecular formula C16H20N4O2S B4893380 ethyl 4-[({[3-(1H-imidazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4893380.png)
ethyl 4-[({[3-(1H-imidazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[({[3-(1H-imidazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate, commonly known as EIPA, is a chemical compound that has been widely studied for its potential applications in scientific research. EIPA is a membrane-permeable inhibitor of the Na+/H+ exchanger, which plays a critical role in regulating intracellular pH and cell volume in various cell types.
Aplicaciones Científicas De Investigación
EIPA has been used in a wide range of scientific research applications, including studies of cell signaling, ion transport, and membrane trafficking. EIPA has been shown to inhibit the activity of the Na+/H+ exchanger in various cell types, including neurons, cardiac myocytes, and cancer cells. This inhibition can lead to changes in intracellular pH, cell volume, and ion concentrations, which can have significant effects on cellular function and signaling.
Mecanismo De Acción
EIPA works by inhibiting the activity of the Na+/H+ exchanger, which is a membrane protein that plays a critical role in regulating intracellular pH and cell volume. The Na+/H+ exchanger works by exchanging extracellular Na+ ions for intracellular H+ ions, which helps to maintain a stable intracellular pH. EIPA binds to the cytoplasmic domain of the Na+/H+ exchanger and blocks the exchange of ions, leading to changes in intracellular pH and cell volume.
Biochemical and Physiological Effects:
EIPA has been shown to have a wide range of biochemical and physiological effects in various cell types. In neurons, EIPA has been shown to inhibit the activity of voltage-gated sodium channels, leading to changes in action potential firing and synaptic transmission. In cardiac myocytes, EIPA has been shown to inhibit the activity of the Na+/Ca2+ exchanger, leading to changes in intracellular Ca2+ concentrations and contractility. In cancer cells, EIPA has been shown to inhibit cell migration and invasion, suggesting that it may have potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using EIPA in lab experiments is that it is a specific inhibitor of the Na+/H+ exchanger, which allows researchers to study the effects of inhibiting this protein on cellular function and signaling. However, one limitation of using EIPA is that it can have off-target effects on other membrane proteins, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on EIPA. One area of interest is the development of more specific inhibitors of the Na+/H+ exchanger, which could help to clarify the role of this protein in various cellular processes. Another area of interest is the use of EIPA as a potential therapeutic agent for various diseases, including cancer and cardiovascular disease. Finally, further research is needed to better understand the mechanisms underlying the biochemical and physiological effects of EIPA in various cell types.
Métodos De Síntesis
The synthesis of EIPA involves several steps, starting with the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. The resulting compound is then reacted with ethyl 4-aminobenzoate to form ethyl 4-(4-chlorobenzoylamino)benzoate. This compound is then reacted with 3-(1H-imidazol-1-yl)propylamine and sodium cyanoborohydride to form EIPA.
Propiedades
IUPAC Name |
ethyl 4-(3-imidazol-1-ylpropylcarbamothioylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-2-22-15(21)13-4-6-14(7-5-13)19-16(23)18-8-3-10-20-11-9-17-12-20/h4-7,9,11-12H,2-3,8,10H2,1H3,(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJWAMXRKWZOQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24807898 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
ethyl 4-({[3-(1H-imidazol-1-yl)propyl]carbamothioyl}amino)benzoate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.